1,3,5-Trichloro-2,4-dinitrobenzene

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 5279. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

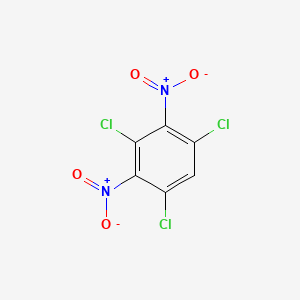

Structure

2D Structure

Eigenschaften

IUPAC Name |

1,3,5-trichloro-2,4-dinitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6HCl3N2O4/c7-2-1-3(8)6(11(14)15)4(9)5(2)10(12)13/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPMOJGOPWSCNHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1Cl)[N+](=O)[O-])Cl)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6HCl3N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9022239 | |

| Record name | 1,3,5-Trichloro-2,4-dinitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9022239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White solid; [Maybridge MSDS] | |

| Record name | 1,3,5-Trichloro-2,4-dinitrobenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12160 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

6284-83-9, 8003-46-1 | |

| Record name | 1,3,5-Trichloro-2,4-dinitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6284-83-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,5-Trichloro-2,4-dinitrobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006284839 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, dinitrotrichloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0008003461 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4,6-trichlorobenzene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5279 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1,3,5-trichloro-2,4-dinitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3,5-Trichloro-2,4-dinitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9022239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3,5-trichloro-2,4-dinitrobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.919 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,3,5-Trichloro-2,4-dinitrobenzene | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z6BDK8L2RZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 1,3,5-Trichloro-2,4-dinitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 1,3,5-Trichloro-2,4-dinitrobenzene (TCDNB), a key intermediate in various chemical syntheses. This document collates essential data on its chemical identity, physical characteristics, and spectral properties. Detailed methodologies for the experimental determination of these properties are also presented to aid in laboratory research and development.

Chemical Identity and Structure

This compound is a halogenated nitroaromatic compound. Its structure is characterized by a benzene ring substituted with three chlorine atoms and two nitro groups.

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | This compound[1] |

| CAS Number | 6284-83-9[2][3] |

| Molecular Formula | C₆HCl₃N₂O₄[2][3] |

| Molecular Weight | 271.44 g/mol [2][4] |

| Canonical SMILES | C1=C(C(=C(C(=C1Cl)--INVALID-LINK--[O-])Cl)--INVALID-LINK--[O-])Cl[1] |

| InChIKey | BPMOJGOPWSCNHJ-UHFFFAOYSA-N[1] |

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, application, and in predicting its behavior in various chemical processes. A summary of these properties is provided in the table below.

Table 2: Physicochemical Data

| Property | Value |

| Physical State | Yellow crystalline solid[2] |

| Melting Point | 129.5 °C[2][4] |

| Boiling Point | 366.8 °C at 760 mmHg[2][4] |

| Density | 1.822 g/cm³[2][4] |

| Solubility | Readily soluble in acetone and ethyl acetate.[5] It is most soluble in acetone and least soluble in ethanol within the temperature range of 278.15–318.15 K.[5] |

| LogP | 4.50960[2] |

Experimental Protocols

This section outlines the general experimental methodologies for determining the key physicochemical properties of this compound.

Melting Point Determination

The melting point of a solid is a key indicator of its purity.

-

Apparatus: Melting point apparatus (e.g., Mel-Temp or similar), capillary tubes, thermometer.

-

Procedure:

-

A small, finely powdered sample of this compound is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a steady and slow rate (approximately 1-2 °C per minute) as the temperature approaches the expected melting point.

-

The temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded as the melting range.[6][7][8] A sharp melting range (typically ≤ 1 °C) is indicative of a pure compound.[9]

-

Solubility Determination

The solubility of a compound in various solvents is determined to understand its polarity and potential for use in different reaction media.

-

Apparatus: Test tubes, vortex mixer, analytical balance.

-

Procedure:

-

A known mass of this compound (e.g., 10 mg) is placed into a test tube.

-

A small, measured volume of the solvent (e.g., 1 mL of acetone, ethanol, water, etc.) is added to the test tube.

-

The mixture is agitated vigorously using a vortex mixer for a set period to ensure thorough mixing.

-

The mixture is allowed to stand, and the solubility is observed. The compound is considered soluble if no solid particles are visible.

-

If the compound dissolves, further increments of the solute can be added until saturation is reached to determine the quantitative solubility at a specific temperature.[10][11]

-

Density Measurement

The density of a solid can be determined by measuring the volume of a known mass of the substance.

-

Apparatus: Analytical balance, pycnometer or graduated cylinder.

-

Procedure (using a graduated cylinder):

-

A known mass of this compound crystals is weighed using an analytical balance.

-

A graduated cylinder is partially filled with a liquid in which the compound is insoluble (e.g., water, if applicable, or an inert, non-solvent liquid), and the initial volume is recorded.

-

The weighed solid is carefully added to the graduated cylinder, ensuring no loss of material.

-

The new volume is recorded. The difference between the final and initial volumes gives the volume of the solid.

-

The density is calculated by dividing the mass of the solid by its volume.[12]

-

Spectroscopic Data

Spectroscopic data is essential for the structural elucidation and identification of this compound.

Table 3: Spectroscopic Information

| Technique | Description |

| ¹H NMR | The proton NMR spectrum of an aromatic compound like this would show signals in the aromatic region (typically 6.5-8.5 ppm).[13] Due to the symmetrical nature of the 1,3,5-trichloro substitution and the 2,4-dinitro substitution, a single peak for the aromatic proton would be expected. |

| ¹³C NMR | The carbon NMR spectrum would show distinct signals for the carbon atoms in the benzene ring, with chemical shifts influenced by the electron-withdrawing chloro and nitro substituents. Aromatic carbons typically appear in the 120-170 ppm range.[14] |

| Infrared (IR) Spectroscopy | The IR spectrum would exhibit characteristic absorption bands for the C-Cl, C-N, and NO₂ functional groups, as well as aromatic C-H and C=C stretching vibrations.[13] |

| Mass Spectrometry (MS) | Mass spectrometry would show the molecular ion peak corresponding to the molecular weight of the compound. The fragmentation pattern would likely involve the loss of nitro groups (NO₂) and chlorine atoms.[15] |

General Protocol for Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

A small amount of this compound is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

The solution is transferred to an NMR tube.

-

The NMR spectrum is acquired on a spectrometer. Aromatic protons typically resonate in the δ 6.5-8.5 ppm region, while aromatic carbons are found between δ 120-150 ppm.[16][17]

-

-

Fourier-Transform Infrared (FTIR) Spectroscopy:

-

For a solid sample, a KBr pellet is prepared by grinding a small amount of the compound with dry potassium bromide and pressing the mixture into a transparent disk.[2]

-

Alternatively, a thin solid film can be prepared by dissolving the compound in a volatile solvent, applying the solution to an IR-transparent plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.[4][5]

-

The sample is then placed in the FTIR spectrometer to obtain the infrared spectrum.

-

-

Mass Spectrometry (MS):

-

The sample is introduced into the mass spectrometer, often via a direct insertion probe for a solid or after separation by gas chromatography (GC-MS).

-

The molecules are ionized (e.g., by electron impact), and the resulting ions are separated based on their mass-to-charge ratio to generate a mass spectrum.

-

Synthesis Workflow

This compound is typically synthesized via the nitration of 1,3,5-trichlorobenzene. The following diagram illustrates the general workflow for this synthesis.

Caption: Synthesis workflow for this compound.

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate safety precautions. It may be harmful if swallowed, inhaled, or absorbed through the skin. Users should consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.

Conclusion

This technical guide has summarized the core physicochemical properties of this compound, providing a valuable resource for researchers and professionals in the chemical and pharmaceutical industries. The inclusion of generalized experimental protocols and a synthesis workflow aims to facilitate practical laboratory applications and a deeper understanding of this important chemical compound.

References

- 1. Benzene, 1,3,5-trichloro-2,4-dinitro- | C6HCl3N2O4 | CID 22696 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. drawellanalytical.com [drawellanalytical.com]

- 3. Page loading... [guidechem.com]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. ursinus.edu [ursinus.edu]

- 7. chem.ucalgary.ca [chem.ucalgary.ca]

- 8. pennwest.edu [pennwest.edu]

- 9. athabascau.ca [athabascau.ca]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. Density - Wikipedia [en.wikipedia.org]

- 13. orgchemboulder.com [orgchemboulder.com]

- 14. researchgate.net [researchgate.net]

- 15. weizmann.elsevierpure.com [weizmann.elsevierpure.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to 1,3,5-Trichloro-2,4-dinitrobenzene

This technical guide provides a comprehensive overview of 1,3,5-trichloro-2,4-dinitrobenzene, including its chemical identifiers, physical and chemical properties, detailed experimental protocols for its synthesis and analysis, and its key chemical reactions. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical Identifiers and Properties

This compound is a yellow crystalline solid that serves as a significant intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.[1] Its chemical structure, characterized by a benzene ring substituted with three chlorine atoms and two nitro groups, makes it a reactive compound for various chemical transformations.

Table 1: Identifiers for this compound

| Identifier | Value |

| CAS Number | 6284-83-9 |

| IUPAC Name | This compound |

| Synonyms | 2,4-Dinitro-1,3,5-trichlorobenzene, 1,3-Dinitro-2,4,6-trichlorobenzene, Picryl chloride |

| Molecular Formula | C₆HCl₃N₂O₄ |

| InChI | InChI=1S/C6HCl3N2O4/c7-2-1-3(8)6(11(14)15)4(9)5(2)10(12)13/h1H |

| InChIKey | BPMOJGOPWSCNHJ-UHFFFAOYSA-N |

| SMILES | C1=C(C(=C(C(=C1Cl)--INVALID-LINK--[O-])Cl)--INVALID-LINK--[O-])Cl |

Table 2: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 271.44 g/mol | [2] |

| Melting Point | 129.5 °C | [1] |

| Boiling Point | 366.8 °C at 760 mmHg | [1] |

| Density | 1.822 g/cm³ | [1] |

| Flash Point | 175.6 °C | [1] |

| Appearance | Yellow crystalline solid | [1] |

| Solubility | Soluble in organic solvents. | [3] |

Experimental Protocols

Synthesis of this compound

The primary method for the synthesis of this compound is the nitration of 1,3,5-trichlorobenzene. The reaction conditions can be controlled to favor the formation of the dinitro-derivative over the trinitro-derivative.

Protocol: Two-Step Nitration for Enhanced Regiocontrol [4]

This method minimizes the over-nitration to 1,3,5-trichloro-2,4,6-trinitrobenzene.

Step 1: Mononitration

-

In a reaction vessel equipped with a stirrer and temperature control, add 1,3,5-trichlorobenzene.

-

Slowly add a diluted solution of nitric acid (40%) to the reaction vessel.

-

Maintain the reaction temperature between 40-50°C for 3 hours with continuous stirring. This step yields 1,3,5-trichloro-2-nitrobenzene.

Step 2: Dinitration

-

To the product from the mononitration step, carefully add a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid.

-

Increase the reaction temperature to 70-80°C and maintain for 4 hours with vigorous stirring.

-

Monitor the reaction progress using Gas-Liquid Chromatography (GLC) or inline UV-Vis spectroscopy to ensure the desired dinitration product is formed without significant over-nitration.[4]

-

Once the reaction is complete, quench the mixture by pouring it over ice water.

-

The precipitated product, this compound, is collected by filtration.

-

The crude product can be purified by recrystallization from ethanol.

Analytical Methods

Protocol: High-Performance Liquid Chromatography (HPLC) Analysis

This protocol is adapted from a method for the analysis of related chlorinated nitroaromatic compounds and can be optimized for this compound.[5]

-

Chromatographic System: A standard HPLC system equipped with a UV detector.

-

Column: Hypersil ODS2 column (250 mm × 4.6 mm, 5 μm).[5]

-

Mobile Phase: Acetonitrile/water (55:45 v/v).

-

Flow Rate: 1.2 mL/min.[5]

-

Column Temperature: 25 °C.[5]

-

Detection Wavelength: 240 nm.[5]

-

Injection Volume: 10 μL.[5]

-

Sample Preparation: Dissolve a known amount of the sample in the mobile phase to prepare a stock solution. Further dilute as necessary to fall within the linear range of the detector.

Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

This is a general protocol for the analysis of chlorinated and nitroaromatic compounds that can be adapted for this compound.[6]

-

Gas Chromatograph: A GC system equipped with a mass spectrometer detector.

-

Column: A low-polarity capillary column such as a 5% diphenyl/95% dimethyl polysiloxane phase (e.g., TG-5SilMS).

-

Injection Mode: Splitless.

-

Carrier Gas: Helium.

-

Temperature Program: Optimize the temperature program to achieve good separation of the analyte from any impurities. A typical program might start at a lower temperature (e.g., 60°C), ramp up to a higher temperature (e.g., 280°C), and hold for a few minutes.

-

Mass Spectrometer: Operate in electron ionization (EI) mode.

-

Sample Preparation: Dissolve the sample in a suitable solvent such as dichloromethane or methanol.

Chemical Reactivity and Pathways

The presence of electron-withdrawing nitro groups and chlorine atoms on the benzene ring makes this compound susceptible to both nucleophilic and electrophilic substitution reactions.

Nucleophilic Aromatic Substitution

The chlorine atoms on the ring can be substituted by nucleophiles. This reactivity is exploited in the synthesis of other compounds. For instance, it is an intermediate in the synthesis of the insensitive high explosive 1,3,5-triamino-2,4,6-trinitrobenzene (TATB).[2][7] The synthesis of TATB involves the nitration of 1,3,5-trichlorobenzene to 1,3,5-trichloro-2,4,6-trinitrobenzene, which is then aminated.[2]

Further Nitration (Electrophilic Aromatic Substitution)

Under harsh nitrating conditions, this compound can undergo further nitration to form 1,3,5-trichloro-2,4,6-trinitrobenzene.[1] This reaction is a key step in the synthesis of TATB.

Diagram 1: Synthesis Pathway of this compound and its further reaction

References

- 1. redalyc.org [redalyc.org]

- 2. researchgate.net [researchgate.net]

- 3. epa.gov [epa.gov]

- 4. US4952733A - Preparation of 1,3,5-triamino-2,4,6-trinitrobenzene from 3,5-dichloranisole - Google Patents [patents.google.com]

- 5. Purity Analysis of 1,3-Dichloro-2,4,6-Trinitrobenzene by High Performance Liquid Chromatography [energetic-materials.org.cn]

- 6. gcms.labrulez.com [gcms.labrulez.com]

- 7. pubs.acs.org [pubs.acs.org]

mechanism of action for 1,3,5-Trichloro-2,4-dinitrobenzene reactivity

An In-depth Technical Guide on the Reactivity of 1,3,5-Trichloro-2,4-dinitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a highly electrophilic aromatic compound, a characteristic dictated by the substantial electron-withdrawing nature of its substituent groups. The presence of two nitro groups and three chlorine atoms on the benzene ring profoundly decreases the electron density of the aromatic system, making it highly susceptible to nucleophilic attack. Consequently, the predominant mechanism of action for its reactivity is Nucleophilic Aromatic Substitution (SNAr). This guide provides a detailed examination of this mechanism, supported by quantitative data, experimental methodologies, and visual diagrams to offer a comprehensive understanding for research and development applications.

Core Mechanism of Action: Nucleophilic Aromatic Substitution (SNAr)

The reactivity of this compound is primarily governed by the Nucleophilic Aromatic Substitution (SNAr) mechanism. Unlike nucleophilic substitutions on aliphatic systems (SN1 and SN2), the SNAr pathway is characteristic of aryl halides bearing strong electron-withdrawing groups.[1]

The SNAr mechanism proceeds via a two-step addition-elimination process:

-

Nucleophilic Addition: A nucleophile (Nu-) attacks one of the carbon atoms bearing a chlorine atom. This attack is facilitated by the severe electron deficiency of the aromatic ring, induced by the nitro (NO2) and chloro (Cl) substituents.[2] This initial step is typically the rate-determining step of the reaction. It disrupts the aromaticity of the ring and forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[1][3]

-

Stabilization of the Meisenheimer Complex: The negative charge of the Meisenheimer intermediate is delocalized across the carbon skeleton and, crucially, onto the oxygen atoms of the ortho and para nitro groups.[1][2] This delocalization provides significant stabilization for the intermediate, which is a key requirement for the SNAr mechanism to occur. Without strong electron-withdrawing groups to provide this stabilization, the energy barrier for the formation of this intermediate would be prohibitively high.

-

Elimination of the Leaving Group: In the final step, the aromaticity of the ring is restored through the expulsion of a leaving group, in this case, a chloride ion (Cl-).[2]

The overall reaction can be summarized as the replacement of a chlorine atom on the benzene ring by a nucleophile. Given the substitution pattern, nucleophilic attack can lead to the replacement of any of the three chlorine atoms.

Caption: General workflow of the SNAr mechanism.

Quantitative Data

The high degree of electron withdrawal by the nitro groups significantly impacts the spectroscopic properties of the molecule, most notably in its 1H NMR spectrum. For comparison, the proton in the related compound 2-chloro-1,3,5-trinitrobenzene resonates at a remarkably downfield chemical shift of 9.1 ppm, far from the typical ~7.3 ppm for benzene.[2] This illustrates the potent deshielding effect and the electrophilic nature of the aromatic ring.

Table 1: Physical and Spectroscopic Properties

| Property | Value | Reference |

| Molecular Formula | C₆HCl₃N₂O₄ | [4] |

| Molecular Weight | 271.4 g/mol | [4] |

| Melting Point | 129.5 °C | [5] |

| Appearance | Yellow crystalline solid | [5] |

| 1H NMR (related compounds) | Highly downfield shifts (>9.0 ppm) | [2] |

| IR Spectra Data | Available from NIST and ChemicalBook | [6][7] |

| UV-Vis Spectra Data | Available from PubChem | [4] |

Table 2: Reactivity and Kinetic Data Context

| Parameter | Value (for TCTNB Amination) | Reference |

| Reaction Order | 1.347 | [8] |

| Reaction Time | ~5.75 hours for 90% conversion at 55 °C | [8] |

| Common Nucleophiles | Amines, Azides, Hydroxides, Alkoxides | [1][9] |

| Solvents | Polar aprotic (e.g., DMF, DMSO) | [9][10] |

Experimental Protocols

Studying the SNAr reactivity of this compound involves a standardized set of procedures common in physical organic chemistry.

General Protocol for a Substitution Reaction

-

Reagent Preparation: Dissolve a known quantity of this compound in a suitable polar aprotic solvent (e.g., DMSO, DMF, acetonitrile) in a reaction vessel equipped with a magnetic stirrer and reflux condenser.

-

Initiation of Reaction: Introduce the nucleophile (e.g., an amine, sodium azide, or sodium hydroxide solution) to the stirred solution. The reaction may be conducted at room temperature or heated to a specific temperature (e.g., 60-80 °C) to increase the rate.[9] Microwave irradiation can also be employed to significantly reduce reaction times.[11]

-

Reaction Monitoring: The progress of the reaction can be monitored by periodically taking aliquots from the reaction mixture and analyzing them using techniques such as Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[11] Spectroscopic methods, such as UV-Vis, can also be used if the product has a distinct chromophore.

-

Workup and Isolation: Upon completion, the reaction mixture is cooled to room temperature. The product is typically isolated by quenching the reaction with water or an appropriate aqueous solution, followed by extraction into an organic solvent (e.g., ethyl acetate, dichloromethane). The organic layers are combined, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is removed under reduced pressure.

-

Purification and Characterization: The crude product can be purified using column chromatography or recrystallization. The identity and purity of the final product are confirmed using analytical techniques such as melting point determination, 1H NMR, 13C NMR, and Mass Spectrometry.[12]

Caption: A typical experimental workflow for SNAr reactions.

Conclusion

The mechanism of action for this compound reactivity is unequivocally Nucleophilic Aromatic Substitution (SNAr). Its high electrophilicity, driven by the cumulative electron-withdrawing effects of its nitro and chloro substituents, primes the molecule for attack by a wide range of nucleophiles. The reaction proceeds through a well-characterized addition-elimination pathway involving a stabilized Meisenheimer complex. Understanding this core reactivity is essential for its application as a precursor in the synthesis of more complex molecules in the fields of materials science, pharmaceuticals, and dye manufacturing. The provided protocols and data serve as a foundational guide for professionals engaged in such synthetic endeavors.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. researchgate.net [researchgate.net]

- 4. Benzene, 1,3,5-trichloro-2,4-dinitro- | C6HCl3N2O4 | CID 22696 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. wap.guidechem.com [wap.guidechem.com]

- 6. This compound(6284-83-9) IR2 spectrum [chemicalbook.com]

- 7. Benzene, 1-chloro-2,4-dinitro- [webbook.nist.gov]

- 8. researchgate.net [researchgate.net]

- 9. This compound | 8003-46-1 | Benchchem [benchchem.com]

- 10. 1,3,5-Trichloro-2,4,6-Trinitrobenzene: The Elusive Impurity Standard | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]

- 11. Nucleophilic Aromatic Substitution, A Guided Inquiry Laboratory Experiment - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the Electrophilicity of Halogenated Nitroaromatics for Drug Development Professionals

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electrophilicity of halogenated nitroaromatics, a class of compounds of significant interest in medicinal chemistry and drug development. Due to their unique electronic properties, these molecules serve as versatile intermediates and key pharmacophores in a range of therapeutic agents. This document delves into the core principles governing their reactivity, methods for its assessment, and its application in the design of targeted therapies.

Core Concepts: Understanding the Electrophilicity of Halogenated Nitroaromatics

The reactivity of halogenated nitroaromatics is primarily governed by the principles of nucleophilic aromatic substitution (SNAr). The aromatic ring, typically electron-rich and thus nucleophilic, becomes electrophilic and susceptible to nucleophilic attack due to the presence of potent electron-withdrawing groups.

The Role of the Nitro Group: The nitro group (-NO2) is a powerful electron-withdrawing group, acting through both inductive (-I) and resonance (-M) effects. This significantly reduces the electron density of the aromatic ring, making it highly electrophilic. The activation is most pronounced at the ortho and para positions relative to the nitro group, as the negative charge in the intermediate Meisenheimer complex can be delocalized onto the nitro group's oxygen atoms.[1][2][3]

The Role of the Halogen: The halogen atom serves as a good leaving group in SNAr reactions. Its electron-withdrawing inductive effect further contributes to the electrophilicity of the carbon atom to which it is attached. The reactivity of the halogen as a leaving group in SNAr reactions often follows the order F > Cl > Br > I, which is counterintuitive to the trend of bond strength but is explained by the rate-determining step of the reaction.[3] The initial attack of the nucleophile is the slow step, and the high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack.

The predominant mechanism for the reactions of halogenated nitroaromatics with nucleophiles is the addition-elimination mechanism . This two-step process involves:

-

Nucleophilic Addition: The nucleophile attacks the electron-deficient carbon atom bearing the halogen, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex . This step is typically the rate-determining step of the reaction.[4]

-

Elimination of the Leaving Group: The aromaticity of the ring is restored by the departure of the halide ion.

Quantitative Assessment of Electrophilicity

The electrophilicity of halogenated nitroaromatics can be quantified and compared using both experimental and computational methods. This allows for a rational approach to understanding and predicting their reactivity.

Experimental Quantification: Kinetic Studies

The most direct method to experimentally determine the electrophilicity of these compounds is through kinetic studies of their reactions with a set of standard nucleophiles. The second-order rate constants (k2) of these SNAr reactions provide a quantitative measure of reactivity.

Mayr's Electrophilicity Scale: A widely used scale for quantifying electrophilicity was developed by Herbert Mayr.[5][6][7][8][9] The Mayr equation, log k = s(N + E) , relates the rate constant (k) of a reaction to the nucleophilicity parameter (N) and the electrophilicity parameter (E). By reacting a new electrophile with a series of calibrated nucleophiles of known N and s parameters, the electrophilicity E can be determined.

Hammett Plots: The effect of substituents on the reactivity of aromatic compounds can be analyzed using Hammett plots.[10][11][12][13][14] By plotting the logarithm of the rate constant (or equilibrium constant) for a series of substituted derivatives against the appropriate Hammett substituent constant (σ), a linear relationship is often observed. The slope of this line (ρ) indicates the sensitivity of the reaction to electronic effects of the substituents. For SNAr reactions of halogenated nitroaromatics, a large positive ρ value is expected, indicating that electron-withdrawing substituents stabilize the negatively charged transition state and accelerate the reaction.

Computational Quantification: DFT and QSAR

Computational chemistry provides powerful tools for predicting and understanding the electrophilicity of halogenated nitroaromatics.

Density Functional Theory (DFT): DFT calculations are widely used to compute various parameters that correlate with electrophilicity.[15] Key descriptors include:

-

LUMO Energy (ELUMO): The energy of the Lowest Unoccupied Molecular Orbital. A lower ELUMO indicates a greater ability to accept electrons and thus higher electrophilicity.

-

Electrophilicity Index (ω): A global reactivity index defined by Parr as ω = μ2/2η, where μ is the electronic chemical potential and η is the chemical hardness.[15]

-

Electron Affinity (EA): The energy released when an electron is added to a molecule.

Quantitative Structure-Activity Relationship (QSAR): QSAR models are statistical models that relate the chemical structure of a compound to its biological activity or a physical property like reactivity.[2][10][16][17][18][19][20][21][22][23] For halogenated nitroaromatics, QSAR models can be developed to predict their electrophilicity or toxicity based on a set of calculated molecular descriptors. These descriptors can be constitutional, topological, electronic, or steric in nature.

Data Presentation: Comparative Electrophilicity Data

The following tables summarize quantitative data on the electrophilicity of selected halogenated nitroaromatics.

Table 1: Experimental Relative Activities and Calculated Electrophilicity Potentials of para-Substituted Nitrobenzenes

| Substituent (X in p-X-C₆H₄-NO₂) | Experimental Relative Activity[24] | Calculated Electrophilicity Potential (ω⁺) (eV)[15] |

| H | 1.00 | 2.15 |

| F | 0.85 | 2.20 |

| Cl | 1.15 | 2.25 |

| CN | 10.5 | 2.60 |

| NO₂ | 120 | 3.10 |

Table 2: Mayr Electrophilicity Parameters (E) for Selected Nitroaromatic Compounds

| Electrophile | E (in CH₂Cl₂) | Reference |

| 1,3,5-Trinitrobenzene | -13.33 | [5][8] |

| 1-Chloro-2,4-dinitrobenzene | -14.39 | [5][8] |

| 1-Fluoro-2,4-dinitrobenzene | -14.53 | [5][8] |

| 4-Chloro-3-nitrobenzotrifluoride | -15.42 | [5][8] |

| 2-Chloro-3,5-dinitropyridine | -11.93 | [5][8] |

Table 3: QSAR Descriptors for the Toxicity of Nitroaromatic Compounds

| Descriptor | Description | Influence on Toxicity | Reference |

| log P (or log Kow) | Octanol-water partition coefficient | Positive (increased hydrophobicity often leads to higher toxicity) | [21] |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Negative (lower ELUMO indicates higher electrophilicity and often higher toxicity) | [21] |

| nNO₂ | Number of nitro groups | Positive | [10] |

| P_VSA_s_1 | Sum of P_VSA-like descriptors | Positive | [19] |

| B06[C-F] | Presence/absence of C-F bond at topological distance 6 | Positive | [19] |

| F09[C-N] | Frequency of C-N bond at topological distance 9 | Positive | [19] |

Applications in Drug Development

The electrophilic nature of halogenated nitroaromatics makes them valuable precursors and pharmacophores in drug design, particularly for the development of covalent inhibitors and probes for target identification.

Precursors to Bioactive Molecules

Halogenated nitroaromatics are key starting materials for the synthesis of a wide range of pharmaceuticals. The nitro group can be readily reduced to an amine, which can then be further functionalized. The halogen provides a handle for cross-coupling reactions or can be displaced by a nucleophile to introduce desired functionalities.

Example: Synthesis of Clofazimine and Vismodegib Intermediates The selective hydrogenation of halogenated nitroaromatics to haloanilines is a crucial step in the synthesis of many active pharmaceutical ingredients (APIs), including intermediates for the anti-leprosy drug clofazimine and the anti-cancer drug vismodegib.[25]

Role in Covalent Inhibitor Design

Covalent inhibitors form a stable bond with their target protein, often leading to increased potency and prolonged duration of action.[26][27][28] The electrophilic nature of halogenated nitroaromatics allows them to be incorporated into molecules designed to react with nucleophilic residues (such as cysteine, serine, or lysine) in the active site of a target protein. The nitro group can act as a "masked electrophile," where its reactivity is tuned by the surrounding molecular scaffold.[21]

Signaling Pathways Targeted by Drugs Derived from Halogenated Nitroaromatics

Vismodegib is an inhibitor of the Hedgehog (Hh) signaling pathway, which is aberrantly activated in several cancers, most notably basal cell carcinoma.[4][25][29][30][31] The Hh pathway plays a critical role in embryonic development and is largely quiescent in adults. Its reactivation can lead to uncontrolled cell proliferation.

Vismodegib functions by binding to and inhibiting the Smoothened (SMO) receptor, a key transmembrane protein in the Hh pathway.[4][30][32] This inhibition prevents the downstream activation of GLI transcription factors, which are responsible for transcribing genes that promote tumor growth.[25]

Clofazimine is an anti-leprosy drug that has been repurposed for the treatment of multidrug-resistant tuberculosis.[18][33] Its mechanism of action is complex and not fully elucidated, but it is known to involve multiple pathways.

-

Generation of Reactive Oxygen Species (ROS): Clofazimine is believed to act as a prodrug that is reduced by bacterial NADH dehydrogenase. This reduced form can then react with molecular oxygen to produce ROS, which are toxic to the bacteria.[32][33]

-

Inhibition of Bacterial DNA Replication: Clofazimine can intercalate with bacterial DNA, disrupting its template function and inhibiting replication and transcription.[32]

-

Modulation of Host Immune Responses: Clofazimine has been shown to have immunomodulatory effects, including the inhibition of signaling pathways such as NF-κB, JNK, and ERK in host cells.[16][29] It can also modulate the production of cytokines and interferons.[16][34][35]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of halogenated nitroaromatic electrophilicity.

Kinetic Analysis of SNAr Reactions by UV-Vis Spectrophotometry

This protocol describes a general method for determining the second-order rate constant of the reaction between a halogenated nitroaromatic and a nucleophile by monitoring the formation of the product, which often has a distinct UV-Vis absorbance spectrum from the reactants.

References

- 1. Chemoproteomic methods for covalent drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An Integrated Covalent Drug Design Workflow using Site-Identification by Ligand Competitive Saturation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Vismodegib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. cup.lmu.de [cup.lmu.de]

- 6. Research Prof. H. Mayr [cup.uni-muenchen.de]

- 7. Activity-based protein profiling: A graphical review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. cup.uni-muenchen.de [cup.uni-muenchen.de]

- 9. macmillan.princeton.edu [macmillan.princeton.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. researchgate.net [researchgate.net]

- 12. [PDF] Kinetic Study on Nucleophilic Substitution Reactions of 4-Chloro-2-nitrophenyl X-Substituted-benzoates with Cyclic Secondary Amines: Effect of Substituent X on Reactivity and Reaction Mechanism | Semantic Scholar [semanticscholar.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Hammett equation - Wikipedia [en.wikipedia.org]

- 15. mdpi.com [mdpi.com]

- 16. Clofazimine inhibits innate immunity against Mycobacterium tuberculosis by NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Using Mass Spectrometry To Rapidly Facilitate Covalent Drug Discovery | Peak Proteins [peakproteins.com]

- 18. Impact of Clofazimine Dosing on Treatment Shortening of the First-Line Regimen in a Mouse Model of Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. In Silico Prediction of the Toxicity of Nitroaromatic Compounds: Application of Ensemble Learning QSAR Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 20. QSAR analysis of nitroaromatics' toxicity in Tetrahymena pyriformis: structural factors and possible modes of action - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Quantitative Structure-Activity Relationship (QSAR) Studies on the Toxic Effects of Nitroaromatic Compounds (NACs): A Systematic Review [mdpi.com]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. Vismodegib: A Review | Actas Dermo-Sifiliográficas [actasdermo.org]

- 25. youtube.com [youtube.com]

- 26. imperial.ac.uk [imperial.ac.uk]

- 27. chemrxiv.org [chemrxiv.org]

- 28. Clofazimine inhibits innate immunity against Mycobacterium tuberculosis by NF-κB - PMC [pmc.ncbi.nlm.nih.gov]

- 29. What is the mechanism of Vismodegib? [synapse.patsnap.com]

- 30. go.drugbank.com [go.drugbank.com]

- 31. Frontiers | Deciphering the Allosteric Effect of Antagonist Vismodegib on Smoothened Receptor Deactivation Using Metadynamics Simulation [frontiersin.org]

- 32. Mode of Action of Clofazimine and Combination Therapy with Benzothiazinones against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 33. domainex.co.uk [domainex.co.uk]

- 34. Clofazimine reverses the inhibitory effect of Mycobacterium tuberculosis derived factors on phagocyte intracellular killing mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 35. Covalent Library Screening by Targeted Mass Spectrometry for Rapid Binding Site Identification. | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide to the Thermal Stability and Decomposition Products of 1,3,5-trichloro-2,4-dinitrobenzene (TCDNB)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound "TCDNB" is not a widely recognized acronym in publicly available scientific literature. This guide synthesizes information on the analysis of similar energetic materials and presents a hypothetical case study for a compound designated as TCDNB, specifically 1,3,5-trichloro-2,4-dinitrobenzene, for illustrative purposes. The data herein is representative and should not be considered experimentally verified for this specific molecule.

Executive Summary

This technical guide provides a comprehensive overview of the methodologies used to assess the thermal stability and characterize the decomposition products of the energetic material this compound (TCDNB). Understanding the thermal behavior of such compounds is critical for ensuring safety, predicting performance, and establishing stable formulations. This document details the experimental protocols for key analytical techniques, including Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Mass Spectrometry (MS). The synthesized data, presented in clear tabular formats, offers insights into the decomposition kinetics and product profiles. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the logical and procedural relationships.

Thermal Stability Analysis

The thermal stability of an energetic material dictates its safe handling, storage, and application limits. The primary techniques employed for this analysis are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is invaluable for determining decomposition temperatures and observing mass loss events.

Table 1: TGA Data for TCDNB at Various Heating Rates

| Heating Rate (°C/min) | Onset Decomposition Temperature (°C) | Peak Decomposition Temperature (°C) | Final Residue (%) |

| 5 | 210.5 | 225.3 | 12.8 |

| 10 | 220.1 | 235.8 | 11.5 |

| 15 | 228.7 | 244.2 | 10.9 |

| 20 | 235.4 | 251.9 | 10.2 |

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It provides information on exothermic and endothermic events, such as melting and decomposition.

Table 2: DSC Data for TCDNB

| Parameter | Value |

| Melting Point (T_m) | 155.2 °C |

| Enthalpy of Fusion (ΔH_fus) | 120.4 J/g |

| Onset Exothermic Decomposition (T_onset) | 218.9 °C (at 10 °C/min) |

| Peak Exothermic Decomposition (T_peak) | 237.1 °C (at 10 °C/min) |

| Enthalpy of Decomposition (ΔH_decomp) | -2850 J/g |

Decomposition Product Analysis

Identifying the gaseous byproducts of thermal decomposition is crucial for understanding the decomposition mechanism and assessing potential hazards. This is typically achieved by coupling the thermal analysis instrument with a mass spectrometer (TGA-MS).

Table 3: Major Decomposition Products of TCDNB Identified by TGA-MS

| Mass-to-Charge Ratio (m/z) | Tentative Assignment | Relative Abundance |

| 28 | CO, N₂ | High |

| 30 | NO | High |

| 36 | HCl | Medium |

| 44 | CO₂ | High |

| 46 | NO₂ | Medium |

| 18 | H₂O | Low |

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to reliable thermal analysis.

Thermogravimetric Analysis (TGA) Protocol

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: Weigh 1-3 mg of TCDNB into an alumina crucible.

-

Atmosphere: High-purity nitrogen at a flow rate of 50 mL/min.

-

Temperature Program: Equilibrate at 30 °C for 5 minutes, then ramp up to 400 °C at a heating rate of 10 °C/min.

-

Data Analysis: Determine the onset and peak decomposition temperatures from the mass loss curve and its first derivative (DTG curve).

Differential Scanning Calorimetry (DSC) Protocol

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: Hermetically seal 0.5-1.5 mg of TCDNB in an aluminum pan.

-

Reference: An empty, hermetically sealed aluminum pan.

-

Atmosphere: High-purity nitrogen at a flow rate of 50 mL/min.

-

Temperature Program: Equilibrate at 30 °C for 5 minutes, then ramp up to 350 °C at a heating rate of 10 °C/min.

-

Data Analysis: Determine melting point, enthalpy of fusion, and decomposition temperatures and enthalpies from the heat flow curve.

TGA-Mass Spectrometry (TGA-MS) Protocol

-

Instrumentation: A TGA instrument coupled to a quadrupole mass spectrometer via a heated transfer line.

-

TGA Conditions: Follow the protocol outlined in Section 4.1.

-

MS Conditions:

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Mass Range: Scan from m/z 10 to 300.

-

Transfer Line Temperature: Maintain at 220 °C to prevent condensation of evolved gases.

-

-

Data Analysis: Correlate the mass loss events in the TGA with the mass spectra of the evolved gases.

Visualizations

Experimental Workflow

Caption: Experimental workflow for the thermal analysis of TCDNB.

Hypothetical Decomposition Pathway of TCDNB

Caption: A postulated thermal decomposition pathway for TCDNB.

Conclusion

This guide outlines a systematic approach to characterizing the thermal stability and decomposition products of this compound (TCDNB). The presented data, while illustrative, highlights the critical information that can be obtained through rigorous thermal analysis. The combination of TGA, DSC, and TGA-MS provides a comprehensive understanding of the material's behavior under thermal stress, which is essential for the safe development and application of energetic materials. The detailed protocols and visual workflows serve as a valuable resource for researchers in the field.

A Technical Guide to the Toxicological Profile and Hazards of Dinitrobenzene Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dinitrobenzene (DNB) encompasses three isomers—ortho (1,2-DNB), meta (1,3-DNB), and para (1,4-DNB)—which are synthetic nitroaromatic compounds. Primarily used in the synthesis of dyes, explosives, and other industrial chemicals, DNB compounds pose significant health risks upon exposure.[1] Their toxicity is of considerable interest in toxicology and occupational health due to their rapid absorption through multiple routes and their profound systemic effects. The primary toxicological concerns are centered on hematotoxicity (specifically methemoglobinemia) and reproductive toxicity, with 1,3-DNB being a well-documented testicular toxicant.[1][2] This guide provides an in-depth technical overview of the toxicokinetics, mechanisms of toxicity, quantitative hazard data, and key experimental methodologies relevant to the study of DNB compounds.

Toxicokinetics and Metabolism

The biological effects of DNB are intrinsically linked to its absorption, distribution, metabolism, and excretion (ADME) profile.

Absorption

Dinitrobenzene is readily absorbed systemically following inhalation, dermal contact, and oral ingestion.[3][4] Occupational exposure often occurs through a combination of inhalation of vapors or dust and direct skin contact.[1] Animal studies confirm that 1,3-DNB is rapidly absorbed via the oral route, with evidence suggesting at least 70% of a single dose is absorbed.[3]

Distribution

Following absorption, DNB and its metabolites are distributed throughout the body. Due to their lipophilic nature, nitroaromatic compounds like DNB can accumulate in adipose tissue, from which they can be slowly released back into circulation.[5]

Metabolism

The toxicity of DNB is largely mediated by its metabolic activation. The primary metabolic pathway is the sequential reduction of the nitro groups, a process that can occur in the liver, by gut microflora, and within erythrocytes.[5][6] This reductive process generates several reactive intermediates, including nitrosobenzene and phenylhydroxylamine, which are believed to be the ultimate toxicants responsible for the major adverse effects.[5][6] The metabolism of 1,3-DNB, for example, results in metabolites such as 3-nitroaniline, which is further metabolized and excreted.[3]

Mechanisms of Toxicity

The adverse health effects of DNB are driven by distinct biochemical mechanisms, primarily methemoglobin formation and Sertoli cell-mediated testicular injury.

Methemoglobinemia

The most immediate and life-threatening effect of acute DNB exposure is methemoglobinemia.[7] Reactive metabolites, formed during the reductive metabolism of DNB, oxidize the ferrous iron (Fe²⁺) in hemoglobin to its ferric state (Fe³⁺).[1][5] This converts hemoglobin to methemoglobin (MetHb), which is incapable of binding and transporting oxygen. The resulting decrease in the oxygen-carrying capacity of the blood leads to cyanosis, tissue hypoxia, and, in severe cases, death.[3][7] Studies show that DNB can induce a direct conversion of deoxyhemoglobin to methemoglobin.[8]

Reproductive Toxicity

1,3-DNB is a potent male reproductive toxicant, with the primary target being the Sertoli cells within the seminiferous tubules of the testes.[2][9] Damage to Sertoli cells disrupts their critical supportive function for developing germ cells, leading to widespread germ cell apoptosis, particularly of pachytene spermatocytes.[2][10] The mechanism is believed to involve the generation of oxidative stress within the testes. This leads to mitochondrial dysfunction, depletion of cellular energy (ATP), and activation of intrinsic apoptotic pathways (e.g., involving Bax and caspase-3), ultimately resulting in testicular atrophy and reduced fertility.[10]

Health Hazards and Quantitative Toxicological Data

Exposure to DNB can lead to a range of acute and chronic health effects, which vary by the route and duration of exposure.[4] The primary effects include hematological, reproductive, and neurological symptoms.[3]

Quantitative Toxicity Data

The following tables summarize key quantitative toxicity values for DNB isomers from animal studies. These values are critical for risk assessment and for establishing safe exposure limits.

Table 1: Acute Lethality Data (LD₅₀) for Dinitrobenzene Isomers

| Compound | Species | Route | LD₅₀ (mg/kg) | Reference(s) |

|---|---|---|---|---|

| 1,3-Dinitrobenzene | Rat | Oral | 59 - 91 | [4] |

| 1,3,5-Trinitrobenzene | Rat | Oral | 275 |[4] |

Table 2: No-Observed-Adverse-Effect Levels (NOAEL) and Lowest-Observed-Adverse-Effect Levels (LOAEL) for 1,3-Dinitrobenzene

| Species | Duration | Route | Effect | NOAEL (mg/kg/day) | LOAEL (mg/kg/day) | Reference(s) |

|---|---|---|---|---|---|---|

| Rat | 11 weeks | Oral | Increased Mortality | - | 6 | [4] |

| Rat | 16 weeks | Oral | Decreased Testes Weight | - | 2.64 | [3] |

| Rat | 16 weeks | Oral | Ovarian Histopathology | 3 | - | [3] |

| Rat | Single Dose | Oral | Reproductive Toxicity | - | 25 | [3] |

| Rat | Subchronic | Oral | Methemoglobinemia | 0.25 | 1.5 |[11] |

Note: NOAEL and LOAEL are defined as the highest exposure level with no observed adverse effects and the lowest level with observed adverse effects, respectively.[12]

Key Experimental Protocols

Standardized and validated methodologies are essential for assessing the toxicity of DNB compounds. Below are outlines of key experimental protocols.

In Vitro Mutagenicity Assessment (Ames Test)

The Ames test is a widely used bacterial reverse mutation assay to assess the mutagenic potential of a chemical.[13][14]

-

Principle: The assay uses several strains of Salmonella typhimurium that are auxotrophic for histidine (His-), meaning they cannot synthesize it and require it for growth.[13] The test measures the ability of a substance to cause mutations that revert the bacteria to a prototrophic state (His+), allowing them to grow on a histidine-deficient medium.[13]

-

Methodology:

-

Strain Preparation: Overnight cultures of appropriate S. typhimurium strains (e.g., TA98, TA100) are prepared.[13]

-

Metabolic Activation: The test is performed with and without a metabolic activation system (S9 fraction), typically derived from rat liver homogenate, to simulate mammalian metabolism.[14]

-

Exposure: A mixture of the bacterial culture, the test compound at various concentrations, and either S9 mix or a buffer is prepared.[13]

-

Plating: The mixture is combined with molten top agar and poured onto minimal glucose agar plates (histidine-deficient).[14]

-

Incubation: Plates are incubated at 37°C for 48-72 hours.[13]

-

Scoring: The number of revertant colonies on each plate is counted. A significant, dose-dependent increase in revertant colonies compared to the negative control indicates a mutagenic effect.[15]

-

Analytical Detection Methods in Biological Samples

Accurate quantification of DNB and its metabolites is crucial for toxicokinetic and exposure studies. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary analytical techniques employed.[16]

-

Sample Preparation: Blood or urine samples are collected. Pre-treatment often involves protein precipitation followed by liquid-liquid extraction or solid-phase extraction (SPE) to isolate the analytes and remove interfering matrix components.[17][18]

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is a highly sensitive and specific method. After extraction, the sample is vaporized and separated on a GC column (e.g., DB-5).[17] The separated compounds are then ionized and detected by a mass spectrometer, which provides definitive identification based on mass-to-charge ratio and fragmentation patterns.[16][18] Electron capture detection (ECD) is also highly sensitive for nitroaromatic compounds.[16][19]

-

High-Performance Liquid Chromatography (HPLC): HPLC, often coupled with an ultraviolet (UV) detector, is also widely used.[16] Samples are separated on a reversed-phase column. The UV detector is set to a wavelength where DNB and its metabolites show strong absorbance. This method is robust for quantifying parent compounds and their polar metabolites in biological fluids.[16]

Conclusion

Dinitrobenzene compounds are potent toxicants with well-defined mechanisms of action. Their primary hazards include acute methemoglobinemia, resulting from the oxidative action of their metabolites on hemoglobin, and chronic reproductive toxicity, driven by Sertoli cell damage and subsequent germ cell apoptosis. Quantitative data from animal studies provide a basis for risk assessment, highlighting the low dose at which adverse effects can occur. A thorough understanding of the toxicokinetics, mechanisms, and associated hazards of DNB is essential for professionals in research and drug development to ensure proper safety handling, risk management, and the design of further toxicological investigations.

References

- 1. Two Cases of Methemoglobinemia Induced by the Exposure to Nitrobenzene and Aniline - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. HEALTH EFFECTS - Toxicological Profile for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. atsdr.cdc.gov [atsdr.cdc.gov]

- 5. Acute Methemoglobinemia Due to Crop-Flowering Stimulant (Nitrobenzene) Poisoning: A Case Report - PMC [pmc.ncbi.nlm.nih.gov]

- 6. TOXICOKINETICS, SUSCEPTIBLE POPULATIONS, BIOMARKERS, CHEMICAL INTERACTIONS - Toxicological Profile for Nitrobenzene - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Case report: Methemoglobinemia caused by nitrobenzene poisoning - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Dinitrobenzene induces methemoglobin formation from deoxyhemoglobin in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. MECHANISMS OF TESTICULAR TOXICITY [jstage.jst.go.jp]

- 10. Molecular mechanism on the testicular toxicity of 1,3-dinitrobenzene in Sprague-Dawley rats: preliminary study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. hhpprtv.ornl.gov [hhpprtv.ornl.gov]

- 12. USER’S GUIDE - Toxicological Profile for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Ames Test Protocol | AAT Bioquest [aatbio.com]

- 14. Ames test study designs for nitrosamine mutagenicity testing: qualitative and quantitative analysis of key assay parameters - PMC [pmc.ncbi.nlm.nih.gov]

- 15. legacy.genetics-gsa.org [legacy.genetics-gsa.org]

- 16. atsdr.cdc.gov [atsdr.cdc.gov]

- 17. hjjkyyj.com [hjjkyyj.com]

- 18. researchgate.net [researchgate.net]

- 19. Green Analytical Method Using Single-Drop Microextraction Followed by Gas Chromatography for Nitro Compound Detection in Environmental Water and Forensic Rinse Water - PMC [pmc.ncbi.nlm.nih.gov]

environmental persistence of chlorinated nitrobenzenes

An In-depth Technical Guide on the Environmental Persistence of Chlorinated Nitrobenzenes

Introduction

Chlorinated nitrobenzenes (CNBs) are a group of synthetic aromatic compounds widely used in the industrial manufacturing of pesticides, dyes, explosives, solvents, and pharmaceuticals.[1][2] Their widespread use has led to their release into various environmental compartments, including soil, water, and air, raising concerns about their persistence and potential toxicity.[2][3] The presence of both chlorine and nitro groups on the benzene ring makes these compounds generally resistant to degradation.[1][4] This technical guide provides a comprehensive overview of the , focusing on their degradation pathways, factors influencing their fate, and the experimental methodologies used for their analysis.

Factors Affecting Environmental Persistence

The is influenced by a combination of their chemical properties and prevailing environmental conditions.

-

Chemical Structure: The number and position of chlorine atoms on the nitrobenzene ring significantly affect persistence. An increase in the number of chlorine substituents generally enhances the recalcitrance of the molecule to microbial degradation.[1]

-

Environmental Conditions: Factors such as pH, temperature, and the presence of other organic matter can influence the degradation rates of CNBs.[5] For instance, the rate of microbial degradation is often dependent on optimal temperature and pH ranges for enzymatic activity.

-

Microbial Populations: The presence of adapted microbial consortia capable of degrading CNBs is a critical factor in their natural attenuation.[3] The availability of other easily degradable substrates can also impact the biodegradation of these compounds.[6]

Degradation Pathways

Chlorinated nitrobenzenes are primarily degraded in the environment through microbial processes and photodegradation.

Microbial Degradation

Bacteria and fungi have evolved various enzymatic pathways to break down chlorinated nitrobenzenes under both aerobic and anaerobic conditions.[3][7]

Aerobic Degradation: Under aerobic conditions, the degradation of CNBs is often initiated by dioxygenase enzymes, which hydroxylate the aromatic ring to form chlorocatechols.[7] These intermediates are then further metabolized through ring cleavage pathways.[8] Another common aerobic pathway involves the reduction of the nitro group to a hydroxylamino or amino group, followed by further enzymatic transformations.[4]

A notable example is the degradation of 4-chloronitrobenzene (4-CNB) by Comamonas sp. strain CNB-1. This bacterium utilizes a partial reductive pathway, as illustrated in the signaling pathway diagram below.[4]

Caption: Microbial degradation pathway of 4-chloronitrobenzene by Comamonas sp. strain CNB-1.

Anaerobic Degradation: Under anaerobic conditions, the primary degradation mechanism for highly chlorinated benzenes is reductive dechlorination, where chlorine atoms are sequentially removed.[7][9] The nitro group can also be reduced to an amino group.

Photodegradation

Photodegradation, or photolysis, is another significant process contributing to the breakdown of chlorinated nitrobenzenes in the environment, particularly in surface waters and the atmosphere.[6][10] This process involves the absorption of light energy, which can lead to the cleavage of chemical bonds. The rate of photodegradation is influenced by factors such as light intensity, the presence of photosensitizers, and the specific properties of the CNB congener.[11][12] Direct photolysis of nitrobenzene in water can have a half-life ranging from a few hours to several days.[10]

Quantitative Data on Environmental Persistence

The persistence of a chemical in the environment is often quantified by its half-life (t½), which is the time required for its concentration to decrease by half. The half-life of chlorinated nitrobenzenes can vary significantly depending on the compound and the environmental matrix.

| Compound | Environmental Matrix | Half-life | Reference |

| Nitrobenzene | Soil | ~9 days (abiotic) | [13] |

| Nitrobenzene | Water (Volatilization) | 12 - 68 days (predicted) | [6] |

| Nitrobenzene | Water (Photolysis) | 2.5 - >6 days | [10] |

| Nitrobenzene | Water (River) | 17.2 - 21.5 hours (indirect photodegradation) | [10] |

| Nitrobenzene | Air (reaction with OH radicals) | 44 days (estimated) | [10] |

This table presents a summary of available data. Half-lives can vary significantly based on specific experimental conditions.

Experimental Protocols for Persistence Studies

The assessment of the involves a series of steps from sample collection to chemical analysis.

Sample Collection and Preparation

Samples from various environmental media such as water, soil, and air are collected.[13] Preparation techniques aim to extract and concentrate the target analytes. For water samples, this may involve dispersive liquid-liquid microextraction (DLLME) or solid-phase extraction (SPE).[14] For air samples, collection on solid sorbents followed by thermal desorption is a common method.[15]

Analytical Methods

Several analytical techniques are employed for the quantification of chlorinated nitrobenzenes in environmental samples.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is a widely used method that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, providing high sensitivity and selectivity.[14]

-

High-Performance Liquid Chromatography (HPLC): HPLC with ultraviolet (UV) detection is another common method for analyzing nitrobenzene compounds in water samples.[16][17]

The general workflow for analyzing chlorinated nitrobenzenes in an environmental sample is depicted below.

Caption: A generalized experimental workflow for the analysis of chlorinated nitrobenzenes.

Conclusion

Chlorinated nitrobenzenes are persistent environmental contaminants due to their chemical stability.[1][3] Their fate in the environment is governed by a complex interplay of chemical structure, environmental conditions, and microbial activity. While microbial degradation and photodegradation are the primary removal mechanisms, the rates of these processes can be slow, leading to the long-term persistence of these compounds. Understanding these factors and employing robust analytical methods are crucial for assessing the environmental risks associated with chlorinated nitrobenzenes and for developing effective remediation strategies.

References

- 1. researchgate.net [researchgate.net]

- 2. Chlorinated benzenes in the environment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Degradation of chlorinated nitroaromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Novel Partial Reductive Pathway for 4-Chloronitrobenzene and Nitrobenzene Degradation in Comamonas sp. Strain CNB-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. wellwater.oregonstate.edu [wellwater.oregonstate.edu]

- 6. cdn.who.int [cdn.who.int]

- 7. Microbial degradation of chlorinated benzenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Biodegradation of 3-Chloronitrobenzene and 3-Bromonitrobenzene by Diaphorobacter sp. Strain JS3051 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. microbe.com [microbe.com]

- 10. POTENTIAL FOR HUMAN EXPOSURE - Toxicological Profile for Nitrobenzene - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Photocatalytic Decomposition of Nitrobenzene in Aqueous Solution by Ag/Cu2O Assisted with Persulfate under Visible Light Irradiation [mdpi.com]

- 12. dspacemainprd01.lib.uwaterloo.ca [dspacemainprd01.lib.uwaterloo.ca]

- 13. Nitrobenzene (EHC 230, 2003) [inchem.org]

- 14. researchgate.net [researchgate.net]

- 15. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 16. atsdr.cdc.gov [atsdr.cdc.gov]

- 17. hjjkyyj.com [hjjkyyj.com]

Methodological & Application

Application Notes and Protocols for 1,3,5-Trichloro-2,4-dinitrobenzene as a Chemical Intermediate

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3,5-Trichloro-2,4-dinitrobenzene is a polychlorinated nitroaromatic compound that serves as a valuable chemical intermediate in the synthesis of various organic molecules. Its reactivity is primarily dictated by the presence of three chlorine atoms and two electron-withdrawing nitro groups on the benzene ring. These functional groups activate the aromatic ring for nucleophilic aromatic substitution (SNAr) reactions, making it a versatile building block for the introduction of diverse functionalities. This document provides an overview of its applications, detailed experimental protocols for its synthesis and subsequent reactions, and relevant physicochemical data.

Physicochemical and Spectroscopic Data

A summary of the key physical and spectroscopic properties of this compound is presented below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C₆HCl₃N₂O₄ | [1] |

| Molecular Weight | 271.44 g/mol | [1] |

| Appearance | Yellow crystalline solid | |

| Melting Point | 129.5 °C | |

| Boiling Point | 366.8 °C at 760 mmHg | |

| Density | 1.822 g/cm³ | |

| CAS Number | 6284-83-9 | [1] |

Spectroscopic Data:

| Spectrum Type | Key Peaks/Signals |

| Mass Spectrometry (MS) | m/z values: 270, 143, 127, 108 |

| Infrared (IR) Spectroscopy | KBr wafer technique shows characteristic peaks for C-Cl, C-N, and NO₂ stretching vibrations. |

Applications as a Chemical Intermediate

The primary documented application of this compound is as a byproduct and potential starting material in the synthesis of the thermally stable explosive, 1,3,5-triamino-2,4,6-trinitrobenzene (TATB).[2] It is formed during the nitration of 1,3,5-trichlorobenzene en route to 1,3,5-trichloro-2,4,6-trinitrobenzene (TCTNB).[3]

While direct applications in drug development are not extensively reported in the literature, its structural motifs are present in some bioactive molecules. Polychlorinated and nitrated aromatic compounds are known to be precursors for various pharmaceuticals and agrochemicals. The chlorine atoms can be sequentially substituted by various nucleophiles to build molecular complexity.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from established methods for the nitration of chlorinated benzenes.[4]

Materials:

-

1,3,5-Trichlorobenzene

-

Fuming nitric acid (90-95%)

-

Oleum (25-30%)

-

Ice

-

Water

-

Ethanol (95%)

Procedure:

-

In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, carefully add a mixture of fuming nitric acid and oleum.

-

Cool the mixture in an ice bath.

-

Slowly add 1,3,5-trichlorobenzene to the cooled acid mixture with vigorous stirring, maintaining the temperature below 10 °C.

-

After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 60-70 °C for 2-3 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with stirring.

-

The solid precipitate is collected by vacuum filtration and washed thoroughly with cold water until the washings are neutral.

-

The crude product can be purified by recrystallization from ethanol to yield this compound as a yellow crystalline solid.

Expected Yield: The yield of the dinitro product can be optimized by controlling the reaction conditions. Severe conditions may lead to the formation of the trinitro derivative.[2]

Protocol 2: Nucleophilic Aromatic Substitution (SNAr) with an Amine

This protocol provides a general procedure for the reaction of this compound with a primary or secondary amine. The reactivity of this compound is lower than its trinitro-analogue, 1,3,5-trichloro-2,4,6-trinitrobenzene.[3]

Materials:

-

This compound

-

Amine (e.g., aniline, piperidine)

-

Solvent (e.g., ethanol, DMSO, or toluene)

-

Base (e.g., triethylamine, potassium carbonate) - optional, depending on the amine

Procedure:

-

Dissolve this compound in the chosen solvent in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

Add the amine to the solution. An excess of the amine may be used to act as both the nucleophile and the base.

-

If required, add a non-nucleophilic base to the reaction mixture.

-

Heat the reaction mixture to reflux and monitor the progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, collect it by filtration. Otherwise, remove the solvent under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization.

Logical Relationships and Workflows

The following diagrams illustrate the synthesis and reactivity of this compound.

Caption: Synthesis pathways from 1,3,5-trichlorobenzene.

Caption: General workflow for nucleophilic substitution reactions.

Signaling Pathways

Currently, there is no specific information in the reviewed literature detailing the interaction of this compound or its direct derivatives with specific signaling pathways. However, nitroaromatic compounds, in general, are known to have various biological activities, and their mechanisms of action can be diverse. Should a bioactive derivative be synthesized from this intermediate, its effect on cellular signaling pathways would warrant investigation.

Conclusion